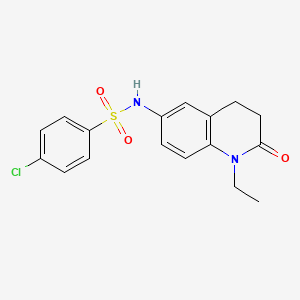

4-chloro-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide is a chemical compound that has been extensively studied in the field of medicinal chemistry. It is commonly referred to as E-64d and is known for its inhibitory effects on cysteine proteases. Cysteine proteases play a crucial role in many physiological processes, including protein degradation, antigen processing, and apoptosis. Therefore, E-64d has been widely used as a research tool to study the role of cysteine proteases in various biological processes.

Scientific Research Applications

Antitumor Activity

- Novel tetrahydroquinoline derivatives bearing a sulfonamide moiety showed significant in vitro antitumor activity, with certain compounds being more potent than the reference drug Doxorubicin (Alqasoumi et al., 2010).

Chemical Synthesis and Structural Analysis

- A study on the synthesis of tetrahydroquinazoline derivatives via aza Diels-Alder reaction provides insights into the chemical behavior and structure of these compounds (Cremonesi et al., 2010).

- The crystal structure of a related compound, gliquidone, revealed intra- and intermolecular interactions, aiding in understanding its molecular properties (Gelbrich et al., 2011).

Antimicrobial Properties

- Some 4-quinolinylazo-N-pyrimidinyl benzenesulfonamide derivatives synthesized as antimicrobial agents exhibited high activity against Gram-positive bacteria (Research in Biointerface Chemistry, 2019).

Agonist Activity

- Tetrahydroisoquinoline derivatives containing a benzenesulfonamide moiety were found to be potent, selective human beta3 adrenergic receptor agonists (Parmee et al., 2000).

Catalyst Application

- Half-sandwich ruthenium complexes containing aromatic sulfonamides were synthesized and showed good activity as catalysts in the transfer hydrogenation of acetophenone derivatives (Dayan et al., 2013).

Potential for Treating Hypertension and Diabetes

- A study synthesized a series of benzene sulfonamide derivatives, exploring their diuretic, antihypertensive, and anti-diabetic potential in rats (Rahman et al., 2014).

properties

IUPAC Name |

4-chloro-N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClN2O3S/c1-2-20-16-9-6-14(11-12(16)3-10-17(20)21)19-24(22,23)15-7-4-13(18)5-8-15/h4-9,11,19H,2-3,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITBDELVWABMMFT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(4-Chlorophenyl)-5-methoxypentyl]but-2-ynamide](/img/structure/B2706778.png)

![2-Chloro-N-[2-(3,6-dihydro-2H-pyran-4-yl)-2-methylpropyl]acetamide](/img/structure/B2706780.png)

![1-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-2-methoxyethanone](/img/structure/B2706783.png)

![1-(Pyrazolo[1,5-a]pyridin-3-ylmethyl)-3-(o-tolyl)urea](/img/structure/B2706787.png)

![N-[(2-nitrophenyl)methylideneamino]benzenesulfonamide](/img/structure/B2706792.png)